![molecular formula C20H14ClIN2O2 B387466 2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide](/img/structure/B387466.png)
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-iodobenzoyl chloride: This can be achieved by reacting 2-iodobenzoic acid with thionyl chloride under reflux conditions.
Formation of 2-iodobenzoyl amide: The 2-iodobenzoyl chloride is then reacted with 3-aminophenylamine to form the corresponding amide.
Final coupling reaction: The resulting amide is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated equipment to ensure consistent quality.
化学反应分析
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide can be compared with other similar compounds, such as:
2-chloro-N-{3-[(3-iodobenzoyl)amino]phenyl}benzamide: This compound has a similar structure but with the iodine atom in a different position, which can affect its chemical properties and reactivity.
Other halogenated benzamides: Compounds with different halogen atoms (e.g., fluorine, bromine) can have different reactivity and applications.
属性
分子式 |
C20H14ClIN2O2 |
|---|---|
分子量 |
476.7g/mol |
IUPAC 名称 |
2-chloro-N-[3-[(2-iodobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14ClIN2O2/c21-17-10-3-1-8-15(17)19(25)23-13-6-5-7-14(12-13)24-20(26)16-9-2-4-11-18(16)22/h1-12H,(H,23,25)(H,24,26) |
InChI 键 |
LHCPYBZKSPLGBZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-oxo-1-(4-oxo-3H-phthalazin-1-yl)-2-[(2Z)-2-[phenyl(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B387383.png)
![Ethyl 3-acetamido-6-[3-(diethylamino)propyliminomethyl]-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-2-carboxylate](/img/structure/B387384.png)
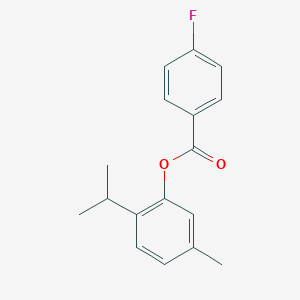
![ethyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B387392.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B387393.png)
![ethyl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B387394.png)
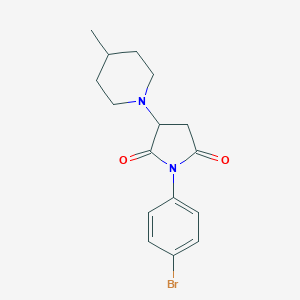
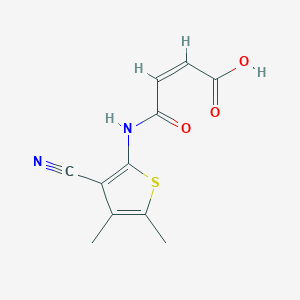
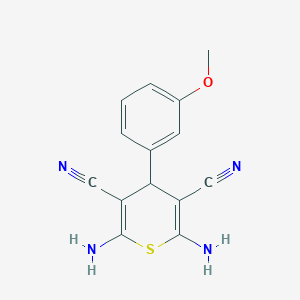
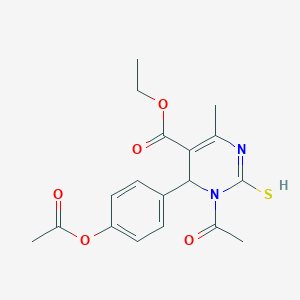
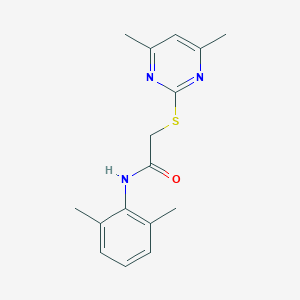
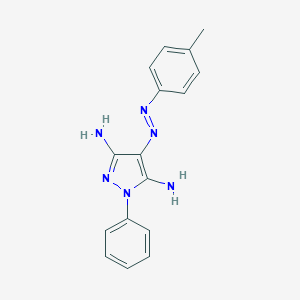
![1-(4-Ethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B387405.png)
![Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387406.png)
